SIRT5 inhibitor

Description

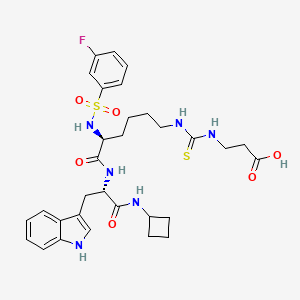

Structure

2D Structure

Properties

IUPAC Name |

3-[[(5S)-6-[[(2S)-1-(cyclobutylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(3-fluorophenyl)sulfonylamino]-6-oxohexyl]carbamothioylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39FN6O6S2/c32-21-7-5-10-23(18-21)46(43,44)38-26(13-3-4-15-33-31(45)34-16-14-28(39)40)29(41)37-27(30(42)36-22-8-6-9-22)17-20-19-35-25-12-2-1-11-24(20)25/h1-2,5,7,10-12,18-19,22,26-27,35,38H,3-4,6,8-9,13-17H2,(H,36,42)(H,37,41)(H,39,40)(H2,33,34,45)/t26-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJMWPNVCQYZKG-SVBPBHIXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCNC(=S)NCCC(=O)O)NS(=O)(=O)C4=CC=CC(=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCNC(=S)NCCC(=O)O)NS(=O)(=O)C4=CC=CC(=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39FN6O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Functions of Sirt5

Regulation of Core Metabolic Pathways by SIRT5 Deacylation

SIRT5 is a significant regulator of major metabolic pathways, ensuring cellular adaptation to varying energy demands and nutrient availability. nih.govnih.gov Its activity is crucial for the proper functioning of central carbon metabolism, lipid metabolism, amino acid and nitrogen metabolism, and oxidative phosphorylation. nih.govmdpi.com

SIRT5 has been shown to regulate several enzymes within central carbon metabolism, thereby influencing glucose utilization and energy production. nih.govmdpi.com In glycolysis, SIRT5 can demalonylate and activate glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key glycolytic enzyme. mdpi.commdpi.com This is supported by findings of decreased glycolytic activity in the hepatocytes of SIRT5 knockout mice. mdpi.com Additionally, SIRT5-mediated desuccinylation of pyruvate (B1213749) kinase M2 (PKM2), which catalyzes the final step of glycolysis, has been reported to increase its activity and promote glycolytic flux. nih.gov

Within the Tricarboxylic Acid (TCA) cycle, SIRT5 targets multiple enzymes. It can desuccinylate and activate isocitrate dehydrogenase 2 (IDH2), which catalyzes the conversion of isocitrate to α-ketoglutarate. nih.govmdpi.com Conversely, SIRT5 has been found to suppress the activity of the pyruvate dehydrogenase complex (PDC) and succinate (B1194679) dehydrogenase (SDH, or Complex II), which are critical for linking glycolysis to the TCA cycle and for the cycle itself, respectively. pnas.orgnih.gov The depletion of SIRT5 leads to increased activity of PDC and SDH, resulting in enhanced pyruvate- and succinate-dependent cellular respiration. nih.govnih.gov

SIRT5 also plays a role in the pentose (B10789219) phosphate (B84403) pathway (PPP) by targeting glucose-6-phosphate dehydrogenase (G6PD). Through deglutarylation, SIRT5 activates G6PD, a key enzyme in the PPP that produces NADPH, which is crucial for antioxidant defense. jcancer.orgembopress.org

Table 1: SIRT5 Targets in Central Carbon Metabolism

| Enzyme | Pathway | SIRT5-mediated Action | Functional Outcome |

|---|---|---|---|

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Glycolysis | Demalonylation | Activation |

| Pyruvate kinase M2 (PKM2) | Glycolysis | Desuccinylation | Activation |

| Pyruvate dehydrogenase complex (PDC) | Link between Glycolysis and TCA Cycle | Desuccinylation | Inhibition |

| Isocitrate dehydrogenase 2 (IDH2) | TCA Cycle | Desuccinylation | Activation |

| Succinate dehydrogenase (SDH) | TCA Cycle / Oxidative Phosphorylation | Desuccinylation | Inhibition |

| Glucose-6-phosphate dehydrogenase (G6PD) | Pentose Phosphate Pathway | Deglutarylation | Activation |

SIRT5 is a key regulator of lipid metabolism, particularly fatty acid oxidation (FAO) and the formation of ketone bodies. nih.govmdpi.com Several enzymes in the FAO pathway are targets of SIRT5's desuccinylase activity. mdpi.com SIRT5, in cooperation with SIRT3, regulates very-long-chain acyl-CoA dehydrogenase (VLCAD) by desuccinylating it, which promotes its activity and localization to the mitochondrial membrane. mdpi.complos.org Furthermore, SIRT5 has been demonstrated to desuccinylate and activate enoyl-CoA hydratase (ECHA) in the myocardium. nih.govmdpi.com The absence of SIRT5 in the heart leads to impaired fatty acid metabolism and reduced ATP production under conditions of high energy demand like fasting or exercise. nih.govmdpi.com

SIRT5 also influences the production of ketone bodies, which are an important energy source during fasting. nih.govsciencedaily.com It does so by desuccinylating and activating 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2), the rate-limiting enzyme in ketone body synthesis. nih.govmdpi.com Loss of SIRT5 results in the hypersuccinylation and reduced activity of HMGCS2, leading to a decrease in ketone body production. nih.govsciencedaily.com

Table 2: SIRT5 Targets in Lipid Metabolism

| Enzyme | Pathway | SIRT5-mediated Action | Functional Outcome |

|---|---|---|---|

| Very-long-chain acyl-CoA dehydrogenase (VLCAD) | Fatty Acid Oxidation | Desuccinylation | Activation, enhanced mitochondrial membrane localization |

| Enoyl-CoA hydratase (ECHA) | Fatty Acid Oxidation | Desuccinylation | Activation |

| Hydroxymethylglutaryl-CoA synthase 2 (HMGCS2) | Ketone Body Formation | Desuccinylation | Activation |

| Hydroxyacyl-coenzyme A dehydrogenase (HADH) | Fatty Acid Oxidation | Desuccinylase activity | Regulation |

SIRT5 plays a critical role in managing nitrogenous waste through the urea (B33335) cycle and in regulating the metabolism of key amino acids like glutamine. nih.govmdpi.com A primary target of SIRT5 in the urea cycle is carbamoyl (B1232498) phosphate synthetase 1 (CPS1), the enzyme that catalyzes the first committed step. mdpi.comuniprot.org SIRT5 activates CPS1 through desuccinylation and deglutarylation, which is particularly important for ammonia (B1221849) detoxification during prolonged fasting. uniprot.orgnih.gov

In the context of glutamine metabolism, SIRT5 has been shown to regulate glutaminase (B10826351) (GLS), the enzyme that converts glutamine to glutamate (B1630785). pnas.orgnih.govfgcu.edu By desuccinylating GLS, SIRT5 protects it from degradation, thereby stabilizing the enzyme and supporting glutamine catabolism. pnas.orgnih.gov This is significant in certain cellular contexts, such as in cancer cells, where glutamine is a key anaplerotic substrate for the TCA cycle. pnas.orgtandfonline.com Additionally, SIRT5 can activate glutamate dehydrogenase (GLUD1) through deglutarylation, further promoting the conversion of glutamate to the TCA cycle intermediate α-ketoglutarate. pnas.org

Table 3: SIRT5 Targets in Amino Acid and Nitrogen Metabolism

| Enzyme | Pathway | SIRT5-mediated Action | Functional Outcome |

|---|---|---|---|

| Carbamoyl phosphate synthetase 1 (CPS1) | Urea Cycle | Desuccinylation, Deglutarylation | Activation |

| Glutaminase (GLS) | Glutamine Metabolism | Desuccinylation | Stabilization, increased activity |

| Glutamate dehydrogenase (GLUD1) | Glutamine Metabolism | Deglutarylation | Activation |

| Serine hydroxymethyltransferase 2 (SHMT2) | Amino Acid Metabolism | Desuccinylation | Activation |

Table 4: SIRT5 Targets in Oxidative Phosphorylation and Cellular Respiration

| Protein/Complex | Pathway | SIRT5-mediated Action | Functional Outcome |

|---|---|---|---|

| Succinate dehydrogenase (SDH/Complex II) | Oxidative Phosphorylation | Desuccinylation | Inhibition |

| Pyruvate dehydrogenase complex (PDC) | Cellular Respiration | Desuccinylation | Inhibition |

| Electron Transport Chain Complexes I, III, IV | Oxidative Phosphorylation | Desuccinylation | Promotion of respiratory chain function |

| ATP synthase | Oxidative Phosphorylation | Desuccinylation | Promotion of respiratory chain function |

| Cytochrome c (CYCS) | Oxidative Phosphorylation | Deacetylation | Regulation (in vitro) |

Amino Acid and Nitrogen Metabolism (e.g., Urea Cycle, Glutamine Metabolism)

SIRT5 in Cellular Homeostasis and Stress Responses

Beyond its role in core metabolism, SIRT5 is integral to maintaining cellular homeostasis, particularly in response to oxidative stress. nih.govmdpi.com

SIRT5 contributes significantly to the cellular antioxidant defense system by modulating the activity of several key enzymes involved in detoxifying reactive oxygen species (ROS). mdpi.comfrontiersin.orgresearchgate.net One of its important targets is superoxide (B77818) dismutase 1 (SOD1), a major antioxidant enzyme. jcancer.orgresearchgate.net SIRT5 activates SOD1 through desuccinylation, enhancing its ability to scavenge superoxide radicals. uniprot.orgresearchgate.net

Furthermore, SIRT5 enhances the production of NADPH, a crucial reducing equivalent for the antioxidant system, by activating enzymes in the pentose phosphate pathway and the TCA cycle. embopress.orgsemanticscholar.org As previously noted, SIRT5 deglutarylates and activates glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP. jcancer.orgembopress.org It also desuccinylates and activates isocitrate dehydrogenase 2 (IDH2), another significant source of NADPH in the mitochondria. mdpi.comembopress.org By increasing the NADPH pool, SIRT5 helps maintain a high ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG), which is essential for the detoxification of ROS by glutathione peroxidase. embopress.orgnih.gov Additionally, SIRT5 can deacetylate the forkhead box protein FOXO3A, leading to its increased nuclear localization and the subsequent expression of antioxidant genes. mdpi.com

Table 5: SIRT5 Targets in ROS Detoxification

| Protein | Function | SIRT5-mediated Action | Functional Outcome |

|---|---|---|---|

| Superoxide dismutase 1 (SOD1) | ROS Scavenging | Desuccinylation | Activation |

| Isocitrate dehydrogenase 2 (IDH2) | NADPH Production | Desuccinylation | Activation |

| Glucose-6-phosphate dehydrogenase (G6PD) | NADPH Production | Deglutarylation | Activation |

| Forkhead box protein FOXO3A (FOXO3A) | Transcription of Antioxidant Genes | Deacetylation | Increased nuclear localization and activity |

| Peroxisomal acyl-CoA oxidase 1 (ACOX1) | Fatty Acid Oxidation (produces H2O2) | Prevents dimerization | Reduction of oxidative stress |

Cellular Signaling Pathway Modulation

Sirtuin 5 (SIRT5) plays a crucial role in modulating various cellular signaling pathways, thereby influencing a wide range of cellular processes from metabolism to stress responses. Its enzymatic activities, which include not only deacetylation but also desuccinylation, demalonylation, and deglutarylation, allow it to regulate key signaling proteins and their downstream effects. nih.govfrontiersin.orgthno.org

PI3K/Akt/mTOR Pathway: Research has shown that SIRT5 can directly interact with and regulate the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway. In prostate cancer cells, SIRT5 has been found to bind directly to PI3K, leading to the inhibition of the PI3K/Akt signaling pathway. researchgate.netnih.gov This inhibitory action can subsequently reduce the activity of the NF-κB pathway. researchgate.netnih.gov In non-small cell lung cancer, the flavonoid quercetin (B1663063) has been observed to bind to SIRT5, which in turn regulates the desuccinylation of PI3K, inhibiting PI3K/AKT phosphorylation and leading to apoptosis. nih.gov Furthermore, SIRT5 has been implicated in modulating the PI3K/Akt/mTOR pathway to regulate autophagy and apoptosis in response to ammonia-induced stress in bovine mammary epithelial cells. spandidos-publications.com

NF-κB and IRF Signaling: SIRT5-mediated deacylation is critical for the regulation of signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor (IRF) signaling. nih.govresearchgate.net By inhibiting the PI3K/Akt pathway, SIRT5 can consequently reduce NF-κB-mediated processes like angiogenesis and tumor invasion. researchgate.netnih.gov In the context of prostate cancer metastasis, the loss of SIRT5 leads to an upregulation of the PI3K/AKT/NF-κB axis and an increase in pro-inflammatory cytokines like Interleukin-1β (IL-1β). researchgate.netnih.gov

Notch and β-catenin Signaling: The regulatory scope of SIRT5 extends to other fundamental pathways, including Notch and β-catenin signaling. nih.govresearchgate.net In hepatocellular carcinoma, tumor-associated macrophages can activate the Wnt/β-catenin signaling pathway in tumor cells, a process that highlights the complex interplay of signaling molecules in the tumor microenvironment. frontiersin.org While direct modulation of Notch and β-catenin by SIRT5 is an area of ongoing research, its established role as a deacylase suggests a potential for regulating key components within these pathways. nih.govresearchgate.net

Autophagy and Apoptosis Regulation

SIRT5 is a significant regulator in the intricate balance between autophagy and apoptosis, two critical cellular processes for maintaining homeostasis and responding to stress. nih.govnih.gov Its role can be context-dependent, acting as either a promoter or an inhibitor of these processes in various cell types and diseases. researchgate.net

In gastric cancer cells, SIRT5 expression was found to be downregulated, and its re-introduction promoted autophagy via the AMP-activated protein kinase (AMPK)-mTOR signaling pathway. nih.govnih.gov Interestingly, during apoptosis in these same cells, SIRT5 protein levels were degraded, a process involving calpains and caspases. nih.govnih.gov This suggests SIRT5 helps maintain a crucial balance between autophagy and apoptosis. nih.gov In bovine mammary epithelial cells, SIRT5 overexpression demonstrated an anti-apoptotic effect by up-regulating Bcl-2 and down-regulating Bax and caspases, while also promoting autophagy. spandidos-publications.comresearchgate.net

Conversely, in some cancer contexts, SIRT5 knockdown has been shown to enhance apoptosis. nih.gov In colorectal cancer, silencing SIRT5 impairs nucleotide synthesis, leading to DNA damage, cell cycle arrest, and increased apoptosis. nih.gov In Alzheimer's disease models, SIRT5 overexpression was shown to ameliorate oxidative stress-induced apoptosis and restore autophagy in neurons. acs.org This neuroprotective effect was linked to the inhibition of apoptosis and the recovery of autophagy, which was diminished by an autophagy inhibitor. acs.org The dual functionality of SIRT5 highlights its complex role, where it can either promote cell survival by inducing autophagy and inhibiting apoptosis or contribute to cell death depending on the cellular context and stress signals. researchgate.net

DNA Damage Response Mechanisms

SIRT5 is actively involved in the cellular response to DNA damage, primarily by influencing nucleotide metabolism and oxidative stress. accscience.com Its role is critical for maintaining genomic integrity, and its dysregulation can impact cell fate in the face of genotoxic insults.

A key mechanism involves the regulation of nucleotide availability. In colorectal cancer cells, SIRT5 knockdown was shown to impair the production of ribose-5-phosphate, a crucial precursor for nucleotide synthesis. nih.gov This deficiency leads to persistent and irreparable DNA damage, culminating in cell cycle arrest and apoptosis. nih.govthno.org Mechanistically, SIRT5 activates the enzyme transketolase (TKT) in the non-oxidative pentose phosphate pathway through demalonylation, thereby boosting the synthesis of nucleotides required for DNA repair and replication. thno.org

SIRT5 also modulates the DNA damage response by regulating reactive oxygen species (ROS). In ovarian cancer, SIRT5 was found to suppress cisplatin-induced DNA damage by mitigating ROS levels. frontiersin.org This effect is mediated through the regulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase 1 (HO-1) pathway, a key antioxidant response pathway. frontiersin.orgresearchgate.net By eliminating excessive ROS, SIRT5 helps protect cells from oxidative DNA damage and contributes to chemotherapy resistance. frontiersin.org Sirtuins, as a family, are activated in response to stressors like DNA damage and oxidative stress, subsequently stimulating transcriptional programs that can include the regulation of proteins responsible for DNA repair. accscience.com

Identification and Characterization of SIRT5 Protein Substrates

SIRT5 is a versatile NAD+-dependent deacylase that primarily targets non-histone proteins located in the mitochondria, although it has shown some activity on histone proteins as well. thno.orgspandidos-publications.com It is distinguished from other sirtuins by its robust activity in removing acidic lysine (B10760008) modifications such as succinyl, malonyl, and glutaryl groups, in addition to its weaker deacetylase activity. frontiersin.orgacs.org

Non-Histone Protein Deacylation Targets

The majority of identified SIRT5 substrates are metabolic enzymes, highlighting its central role in regulating cellular energy and metabolism. frontiersin.orgacs.org By removing succinyl, malonyl, and glutaryl groups from lysine residues on these enzymes, SIRT5 can significantly alter their activity, stability, and function. nih.govthno.org

Key non-histone targets of SIRT5 include:

Carbamoyl Phosphate Synthetase 1 (CPS1): SIRT5 desuccinylates and activates CPS1, the rate-limiting enzyme in the urea cycle, which is essential for ammonia detoxification. thno.orgspandidos-publications.complos.org

Pyruvate Kinase M2 (PKM2): As a regulator of glycolysis, PKM2 is a target for SIRT5-mediated deacylation, influencing cancer cell metabolism.

Superoxide Dismutase 1 (SOD1): SIRT5 can regulate the activity of this key antioxidant enzyme, impacting the cellular response to oxidative stress.

Isocitrate Dehydrogenase 2 (IDH2): This mitochondrial enzyme in the TCA cycle is subject to SIRT5 regulation. frontiersin.org

Glutaminase (GLS): SIRT5 desuccinylates glutaminase, which controls ammonia release and can regulate autophagic activity. spandidos-publications.com

Serine Hydroxymethyltransferase 2 (SHMT2): This mitochondrial enzyme involved in one-carbon metabolism is a known substrate of SIRT5.

E2F Transcription Factor 1 (E2F1): SIRT5 has been shown to interact with and regulate the activity of this transcription factor involved in cell cycle progression.

Other Metabolic Enzymes: Numerous other enzymes involved in glycolysis, the TCA cycle, fatty acid oxidation, and amino acid degradation are targeted by SIRT5. These include succinate dehydrogenase (SDHA), pyruvate dehydrogenase (PDHA1), and 3-hydroxy-3-methylglutaryl-CoA synthetase 2 (HMGCS2). frontiersin.orgacs.org

Histone Protein Deacylation Targets

While SIRT5 is primarily localized in the mitochondria and acts on metabolic enzymes, it has also been reported to possess weak deacetylase activity towards histone proteins. thno.orgspandidos-publications.com Sirtuins were originally named for their homology to the yeast silent information regulator 2 (Sir2), a histone deacetylase involved in gene silencing. spandidos-publications.commdpi.com

Research indicates that SIRT5 can exhibit detectable, albeit weak, deacetylase activity against acetylated histone H4. spandidos-publications.com However, its activity on histones is considered significantly less potent compared to other sirtuins like SIRT1, SIRT2, and SIRT3, which are more established histone deacetylases. thno.orgspandidos-publications.com The primary enzymatic functions of SIRT5 appear to be desuccinylation and demalonylation rather than deacetylation, making its role in the direct epigenetic regulation of gene expression through histone modification a subject of ongoing investigation. frontiersin.orgtermedia.pl

Sirt5 As a Pharmacological Target

Rationale for SIRT5 Inhibition in Disease Contexts

The rationale for inhibiting SIRT5 stems from its role in promoting cellular processes that can be detrimental in certain disease states. mdpi.com By modulating the activity of numerous metabolic enzymes, SIRT5 can influence cellular energy production, redox homeostasis, and stress responses. nih.govresearchgate.netresearchgate.net In some pathological contexts, these functions of SIRT5 can contribute to disease progression. nih.govfrontiersin.org

Inhibition of SIRT5 is being explored as a therapeutic strategy for various conditions, including cancer, metabolic disorders, and neurodegenerative diseases. mdpi.comacs.org For instance, in some cancers, SIRT5 supports metabolic reprogramming that favors tumor growth and proliferation. nih.govpnas.org By inhibiting SIRT5, it may be possible to disrupt these metabolic adaptations and suppress tumorigenesis. pnas.orgthno.org Similarly, in certain metabolic disorders, targeting SIRT5 could help to correct dysregulated metabolic pathways. acs.org The ability to modulate these fundamental cellular processes through SIRT5 inhibition presents a promising avenue for therapeutic intervention. mdpi.compatsnap.com

Table 1: Research Findings on SIRT5 Inhibition

| Disease Context | Key Findings | Impact of SIRT5 Inhibition | Reference |

|---|---|---|---|

| Breast Cancer | SIRT5 stabilizes glutaminase (B10826351) (GLS), supporting cancer cell proliferation. pnas.org | Suppressed proliferation and anchorage-independent growth of breast cancer cells. nih.gov | nih.gov, pnas.org |

| Acute Myeloid Leukemia (AML) | SIRT5 is crucial for the survival and growth of AML cells, but not normal hematopoietic progenitors. aacrjournals.org | Impaired proliferation of AML cells. aacrjournals.org | aacrjournals.org |

| Hepatocellular Carcinoma (HCC) | SIRT5 promotes HCC progression by inhibiting apoptosis. jcancer.org | Knockdown suppresses HCC cell proliferation and increases apoptosis. jcancer.org | jcancer.org |

| Metabolic Disorders | SIRT5 inhibition is considered a favorable strategy for obesity. acs.org | Potential to correct dysregulated metabolic pathways. acs.org | acs.org |

| Aging-Related Vascular Dysfunction | Vascular SIRT5 expression increases with age and contributes to endothelial dysfunction. oup.com | Improved endothelial function in aged mice. oup.com | oup.com |

Context-Dependent Roles of SIRT5 in Pathophysiological States

The role of SIRT5 in disease is complex and highly context-dependent, exhibiting both protective and detrimental effects depending on the specific pathophysiological state. nih.govfrontiersin.orgnih.gov This dual functionality underscores the importance of understanding the specific cellular environment when considering SIRT5 as a therapeutic target. nih.govresearchgate.net

Cancer: In the realm of oncology, SIRT5 can act as both a tumor promoter and a tumor suppressor. frontiersin.orgnih.gov Its tumor-promoting functions are often linked to its ability to facilitate metabolic reprogramming, supporting the high proliferative demands of cancer cells. nih.govpnas.org For example, in breast cancer, SIRT5 stabilizes glutaminase, an enzyme crucial for glutamine metabolism, thereby promoting tumorigenesis. pnas.org It also promotes the growth of acute myeloid leukemia (AML) cells. mdpi.comaacrjournals.org Conversely, in some contexts, SIRT5 can have tumor-suppressive roles. For instance, it has been shown to suppress the proliferation of lung cancer cells by restoring the activity of superoxide (B77818) dismutase 1 (SOD1). frontiersin.org In hepatocellular carcinoma (HCC), lower SIRT5 expression is observed in tumor tissues compared to normal tissues, where it can inhibit acyl-CoA oxidase 1 to reduce oxidative stress. frontiersin.org

Metabolic Disorders: SIRT5 is a key regulator of metabolism, and its dysregulation is associated with metabolic disorders. mdpi.com It plays a role in glycolysis, fatty acid oxidation, and ketone body formation. nih.govresearchgate.netnih.gov For example, SIRT5 can promote glycolysis by demalonylating and activating glycolytic enzymes. nih.govnih.gov However, its role can be multifaceted; in some situations, it inhibits the pyruvate (B1213749) dehydrogenase complex, which can suppress cellular respiration. nih.govpnas.org This complex involvement means that either activation or inhibition of SIRT5 could be beneficial, depending on the specific metabolic imbalance. acs.org

Inflammatory Conditions: SIRT5 also modulates inflammatory responses. nih.gov In psoriasis, a chronic inflammatory skin disease, SIRT5 has a protective function by reducing keratinocyte proliferation and the production of inflammatory proteins. nih.govall-imm.com It can reduce the inflammatory response in neuronal models of Alzheimer's disease. all-imm.comall-imm.com However, in eosinophilic chronic rhinosinusitis, inhibiting SIRT5 expression has been shown to alleviate the inflammatory response. mednexus.org This highlights the context-specific nature of SIRT5's role in inflammation. all-imm.comfrontiersin.org

Table 2: Context-Dependent Roles of SIRT5

| Disease/Condition | Role of SIRT5 | Mechanism of Action | Reference |

|---|---|---|---|

| Cancer (Promoter) | Oncogene | Stabilizes glutaminase in breast cancer; promotes cell growth in non-small cell lung cancer. pnas.orgjcancer.org | pnas.org, jcancer.org |

| Cancer (Suppressor) | Tumor Suppressor | Desuccinylates and restores superoxide dismutase 1 (SOD1) activity in lung cancer; inhibits acyl-CoA oxidase 1 in hepatocellular carcinoma. frontiersin.org | frontiersin.org |

| Metabolic Disorders | Regulator | Modulates glycolysis, fatty acid oxidation, and ketone body synthesis. nih.govresearchgate.netnih.gov | nih.gov, researchgate.net, nih.gov |

| Psoriasis | Protective | Decreases keratinocyte proliferation and inflammatory protein production. nih.govall-imm.com | nih.gov, all-imm.com |

| Eosinophilic Chronic Rhinosinusitis | Pro-inflammatory | Inhibition of SIRT5 attenuates the inflammatory response. mednexus.org | mednexus.org |

| Aging-Related Vascular Dysfunction | Detrimental | Contributes to endothelial dysfunction by downregulating the eNOS pathway. oup.com | oup.com |

Table 3: Compound Names

| Compound Name |

|---|

| Nicotinamide (B372718) |

| Sirtinol |

| EX-527 |

| Suramin (B1662206) |

| AGK2 |

| Tenovin-6 |

| Cambinol (B1668241) |

| Salermide |

| AK-1 |

| Quercetin (B1663063) |

| MC3482 |

| NRD167 |

Discovery and Development of Sirt5 Inhibitors

Methodologies for SIRT5 Inhibitor Identification

The search for effective SIRT5 inhibitors employs several key strategies, each with its own strengths. These methodologies range from broad, high-throughput screening to more focused, computational approaches, and innovative strategies that modify existing chemical structures.

High-Throughput Screening Approaches

High-throughput screening (HTS) is a foundational method for discovering novel SIRT5 inhibitors. This technique involves testing large libraries of chemical compounds to identify those that modulate the enzyme's activity. nih.gov Various assay formats are utilized to measure SIRT5's desuccinylase activity, a primary function of the enzyme.

One common HTS method employs fluorogenic substrates. These are molecules that, when acted upon by SIRT5, release a fluorescent signal. avantorsciences.comvwr.combpsbioscience.com The intensity of the fluorescence is proportional to the enzyme's activity, allowing for rapid assessment of a compound's inhibitory effect. Kits for such assays are commercially available and are designed for efficiency and suitability for screening large numbers of compounds. avantorsciences.comvwr.combpsbioscience.comcreative-biolabs.com However, the use of engineered fluorogenic substrates can sometimes lead to false-positive results due to interactions between the substrate and the test compounds. nih.govresearchgate.net

To circumvent the potential issues with fluorescence-based assays, alternative methods like microchip electrophoresis (MCE) have been developed. nih.govresearchgate.net MCE separates the substrate from the product of the enzymatic reaction based on their different electrophoretic mobilities. nih.gov This technique allows for the direct measurement of substrate conversion and can be performed at high speed, analyzing thousands of samples in under an hour. nih.govresearchgate.net For instance, a screen of 1,280 compounds using an ultrafast MCE-based assay successfully identified eight previously unknown SIRT5 inhibitors. nih.gov

An example of a successful HTS campaign involved the screening of a library of 1,280 approved drugs, which led to the identification of several natural and synthetic compounds with SIRT5 inhibitory activity. mdpi.com Among the hits were the natural compounds antymicin, thyroxine, and anthralin, as well as the synthetic drugs probucol, fulvestrant, and balsalazide. mdpi.com Another screen of a 5,000-member drug-like compound library identified a compound with a pyrazolone (B3327878) functional group as a novel and selective this compound. mdpi.comresearchgate.net

Table 1: Examples of SIRT5 Inhibitors Identified through High-Throughput Screening

| Compound | Library Screened | Identified Activity | Reference |

| Balsalazide | Library of 1280 compounds | IC₅₀ of 3.9 µM | researchgate.net |

| Antymicin | Prestwick Chemical library (1280 approved drugs) | IC₅₀ of 90 µM | mdpi.com |

| Thyroxine | Prestwick Chemical library (1280 approved drugs) | IC₅₀ of 2.2 µM | mdpi.com |

| Anthralin | Prestwick Chemical library (1280 approved drugs) | IC₅₀ of 0.1 µM | mdpi.com |

| Pyrazolone Hit (Compound 14) | 5000-member drug-like compound library | Identified as a novel SIRT5-selective inhibitor | mdpi.comresearchgate.net |

Virtual Screening and Computational Docking

Virtual screening and computational docking are powerful in silico methods that have accelerated the discovery of SIRT5 inhibitors. researchgate.netuni-halle.de These techniques use computer models of the SIRT5 protein structure to predict how different small molecules will bind to its active site. researchgate.netuni-halle.de This allows researchers to screen vast virtual libraries of compounds and prioritize a smaller, more manageable number for experimental testing. researchgate.net

A key feature of SIRT5 that is often targeted in virtual screening is the presence of two catalytically important and unique residues, Tyr102 and Arg105. researchgate.net These residues play a crucial role in substrate binding, and designing or identifying compounds that interact with them can lead to potent and selective inhibitors. researchgate.net

One successful virtual screening approach involved a customized screen targeting these specific residues. researchgate.net From 20 virtual hits that were tested, six showed significant inhibitory activity against SIRT5. researchgate.net Further optimization of one of the hit compounds led to the development of a derivative with an IC₅₀ value of 5.59 µM. researchgate.net Docking studies of other identified inhibitors have also shown that their carboxylate groups form important hydrogen bonds and electrostatic interactions with Tyr102 and Arg105. researchgate.net

Computational docking has also been instrumental in understanding the binding modes of identified inhibitors and guiding their further development. For example, docking studies predicted that certain thiourea (B124793) derivatives and pyrazolone-containing compounds bind within the acylated substrate binding cleft of SIRT5. mdpi.com These predictions were subsequently supported by kinetic assays which showed that the inhibitors act competitively with the succinylated substrate. mdpi.com

Scaffold-Hopping Strategies

Scaffold-hopping is a medicinal chemistry strategy used to discover new and more drug-like chemical structures by replacing the core structure (scaffold) of a known inhibitor with a different one while retaining its key binding features. researchgate.netresearchgate.netnih.govnih.gov This approach can lead to compounds with improved properties, such as increased potency, selectivity, or better pharmacokinetic profiles. nih.gov

In the context of SIRT5 inhibitors, scaffold-hopping has been successfully applied to develop novel classes of inhibitors. For instance, starting from a known pyrimidine-based this compound, researchers used a scaffold-hopping strategy to design and synthesize a new series of derivatives based on a 2,4,6-trisubstituted triazine scaffold. researchgate.netnih.gov This effort led to the discovery of new inhibitors with low micromolar inhibitory activity. The most potent compounds from this series, compounds 10 and 14, exhibited IC₅₀ values of 5.38 µM and 4.07 µM, respectively, and were shown to be substrate-competitive inhibitors. researchgate.netnih.gov

Design Principles for Selective SIRT5 Inhibitors

The development of selective SIRT5 inhibitors is crucial to avoid off-target effects and to accurately probe the biological functions of this specific sirtuin. The design of such inhibitors often relies on two key principles: mimicking the natural substrates of the enzyme and employing mechanism-based inhibition strategies.

Substrate Mimicry and Analog Design

A prominent strategy in designing selective SIRT5 inhibitors is to create molecules that mimic the enzyme's natural substrates. nih.govresearchgate.net SIRT5 has a unique preference for substrates with negatively charged acyl groups, such as succinyl, malonyl, and glutaryl groups. mdpi.comnih.gov This preference distinguishes it from other sirtuins, which primarily act as deacetylases. mdpi.com By designing inhibitors that incorporate these negatively charged moieties or mimic their binding features, researchers can achieve a high degree of selectivity for SIRT5. nih.govmdpi.comresearchgate.net

Several successful SIRT5 inhibitors have been developed using this principle. For example, a series of 3-thioureidopropanoic acid derivatives were designed to mimic the binding of glutaryl-lysine substrates to SIRT5. nih.govresearchgate.net This approach yielded compounds with low micromolar inhibitory activities and high selectivity for SIRT5 over other sirtuins like SIRT1, SIRT2, SIRT3, and SIRT6. nih.govresearchgate.net Computational and biochemical studies confirmed that these compounds act as competitive inhibitors with respect to the glutaryl-lysine substrate. nih.govacs.org

Similarly, the discovery of (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide derivatives as SIRT5 inhibitors was guided by their ability to compete with the succinyl-lysine substrate. nih.govresearchgate.net Further structure-activity relationship (SAR) studies on these compounds led to more potent inhibitors. researchgate.net The development of pyrazolone derivatives as highly potent and selective SIRT5 inhibitors also relied on the principle of substrate competition. mdpi.comresearchgate.net

Table 2: Examples of SIRT5 Inhibitors Developed through Substrate Mimicry

| Inhibitor Class | Design Principle | Resulting Potency/Selectivity | Reference |

| 3-Thioureidopropanoic acid derivatives | Mimic binding of glutaryl-lysine substrates | Low micromolar inhibition, high selectivity over SIRT1-3 and 6 | nih.govresearchgate.net |

| (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide derivatives | Competitive with succinyl-lysine substrate | IC₅₀ of 5.59 µM for the most potent analog | nih.govresearchgate.net |

| Pyrazolone derivatives | Substrate-competitive inhibition | IC₅₀ of 210 nM and >3800-fold selectivity for the most potent analog | mdpi.comresearchgate.net |

| Thiosuccinyl peptide (H3K9Tsu) | Mimics succinylated histone substrate | IC₅₀ of 5 µM against SIRT5, inactive against other sirtuins | mdpi.com |

Mechanism-Based Inhibition Strategies

Mechanism-based inhibitors are compounds that are chemically transformed by the target enzyme into a reactive species, which then inactivates the enzyme, often by forming a covalent bond. mdpi.comnih.gov This strategy can lead to highly potent and specific inhibitors with a long duration of action.

For SIRT5, mechanism-based inhibitors have been designed based on the enzyme's catalytic mechanism. mdpi.comnih.gov The first such inhibitor was a thiosuccinyl peptide, H3K9Tsu, which was designed to form a stalled covalent intermediate with the enzyme during the deacylation reaction. mdpi.com This compound exhibited an IC₅₀ of 5 µM against SIRT5 and was highly selective, showing no activity against other sirtuins. mdpi.com

More recently, thiourea-containing pseudopeptides have been developed as mechanism-based SIRT5 inhibitors. mdpi.com These compounds are thought to form covalent bonds with specific tyrosine residues in the SIRT5 active site. mdpi.com Another approach has been the use of aryl fluorosulfate-based electrophiles to create covalent inhibitors that target SIRT5. d-nb.info These covalent inhibitors have been shown to label SIRT5 in living cells and even in mouse cardiac tissue, demonstrating their potential as chemical probes to study SIRT5 function in a biological context. mdpi.comd-nb.info Kinetic evaluations have confirmed that some of these inhibitors function as mechanism-based inactivators. x-mol.net

Rational Design Based on Active Site Characteristics

The rational design of SIRT5 inhibitors has been heavily guided by the unique structural features of its active site. A key characteristic of SIRT5 is its preference for negatively charged acyl groups, such as succinyl, malonyl, and glutaryl moieties, over the acetyl groups targeted by other sirtuins. acs.orgthno.org This substrate specificity is largely attributed to the presence of two key residues, Tyrosine 102 (Tyr102) and Arginine 105 (Arg105), within the substrate-binding pocket. doi.orgresearchgate.net These residues create a binding environment favorable for the accommodation of the larger, acidic side chains of succinyl and malonyl lysine (B10760008).

This distinct preference has been a cornerstone for designing selective inhibitors. By creating molecules that mimic these endogenous substrates, researchers have successfully developed compounds that specifically target SIRT5. For example, the design of thiosuccinyl peptides was based on the principle of creating a mechanism-based inhibitor that would be recognized by SIRT5's unique acyl-binding pocket, leading to high selectivity over other sirtuin isoforms. nih.govthno.orgnih.gov Similarly, the development of 3-thioureidopropanoic acid derivatives was intended to mimic the binding of glutaryl-lysine substrates. researchgate.net Computational docking studies have further refined this approach, allowing for the prediction of binding modes and the optimization of inhibitor scaffolds to enhance interactions with Tyr102 and Arg105, thereby improving both potency and selectivity. doi.orgresearchgate.net

Chemical Classes and Structural Features of SIRT5 Inhibitors

A diverse array of chemical scaffolds has been explored in the quest for effective SIRT5 inhibitors, ranging from modified peptides to various small molecules and natural products.

Peptide-Based Inhibitors

Peptide-based inhibitors represent some of the earliest and most specific inhibitors of SIRT5. Their design often leverages the natural substrate sequences of SIRT5.

Thiosuccinyl Peptides: These were among the first mechanism-based and selective inhibitors developed for SIRT5. nih.govthno.orgnih.gov A notable example is the histone H3 lysine 9 (H3K9) thiosuccinyl peptide (H3K9Tsu), which was designed to form a stalled covalent intermediate with the enzyme. mdpi.comnih.gov This peptide exhibited an IC50 of 5 μM against SIRT5 and was inactive against other sirtuins. mdpi.comnih.gov The length of the peptide chain was found to influence potency, with longer peptides generally showing stronger inhibition. nih.gov

CPS1-derived Peptides: Carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1) is a known substrate of SIRT5. mdpi.comacs.org Peptides derived from the CPS1 sequence have been used as a template to develop potent inhibitors. mdpi.comresearchgate.net By modifying the lysine side chain of these peptides, researchers have created inhibitors that interact with the NAD+ binding pocket. researchgate.net One such derivative, compound 37, displayed a Ki value of 4.3 μM for SIRT5 with good selectivity over SIRT1, SIRT2, and SIRT3. mdpi.com Further modifications, such as substitutions at the 3-position of the succinyl moiety, have yielded even more potent inhibitors, with one compound (39) showing an IC50 of 15.4 nM. mdpi.com

Small Molecule Inhibitors

While peptide-based inhibitors offer high selectivity, their therapeutic potential can be limited by poor cell permeability and metabolic instability. mdpi.com Consequently, significant effort has been dedicated to the discovery of small molecule inhibitors.

Thiourea Derivatives: This class of compounds has yielded potent and cell-permeable SIRT5 inhibitors. mdpi.comnih.gov These molecules often incorporate a thiourea "warhead" that mimics the substrate's acyl group. nih.govvulcanchem.com For instance, compounds like JH-I5-2, 26, and 27 demonstrated IC50 values of 0.89 μM, 0.45 μM, and 12 μM, respectively. nih.gov Another potent example is NRD167, a selective, cell-permeant this compound that has shown efficacy in impairing the proliferation of acute myeloid leukemia (AML) cells. selleckchem.comnih.govprobechem.com

Thiobarbiturates: Screening efforts identified thiobarbiturates as a class of SIRT5 inhibitors with activity in the low micromolar range. acs.orgnih.govdrugbank.com While some of these compounds also inhibit SIRT1 and SIRT2, they generally show selectivity over the mitochondrial sirtuin SIRT3. nih.govdrugbank.com For example, a thiobarbiturate derivative (compound 56) showed an IC50 of 2.3 μM for SIRT5. researchgate.net

Pyrimidine Derivatives: This class of compounds is also being explored for SIRT5 inhibition.

2-Hydroxybenzoic Acid Derivatives: Research into this chemical class is ongoing.

Suramin (B1662206): This well-known drug, used to treat sleeping sickness, was identified as a this compound with an IC50 value of 22 μM. mdpi.commedchemexpress.com Structural studies revealed that suramin acts as a linker molecule, inducing the dimerization of SIRT5. mdpi.com However, its utility as a selective probe is limited by its ability to inhibit other NAD+-dependent enzymes. mdpi.com

Sirtinol and Cambinol (B1668241): These naphthol derivatives are known sirtuin inhibitors that have also shown activity against SIRT5. mdpi.comresearchgate.net However, they generally lack selectivity for SIRT5 over other sirtuin isoforms. mdpi.comresearchgate.net Cambinol, for instance, inhibits SIRT1 and SIRT2 with IC50 values of 56 μM and 59 μM, respectively, but shows only weak inhibition of SIRT5. nih.govmedchemexpress.comdrugbank.com

Nicotinamide (B372718): As a product of the sirtuin-catalyzed deacylation reaction, nicotinamide acts as a general, non-competitive inhibitor of sirtuins. mdpi.comscbt.com It inhibits SIRT5 with an IC50 of approximately 150 μM. mdpi.comresearchgate.net Interestingly, the inhibitory effect of nicotinamide on SIRT5 is more potent against its desuccinylation activity than its deacetylation activity. plos.org

NRD167: As mentioned earlier, NRD167 is a potent and selective thiourea-based this compound. selleckchem.comprobechem.com It has a Ki value of 40 nM and has been shown to selectively inhibit the proliferation of SIRT5-dependent cancer cells. probechem.comabmole.com

Interactive Table of Small Molecule SIRT5 Inhibitors

| Compound | Chemical Class | IC50/Ki (SIRT5) | Selectivity Notes |

|---|---|---|---|

| Thiourea Derivatives | |||

| JH-I5-2 | Thiourea | 0.89 µM | Potent inhibitor |

| Compound 26 | Thiourea | 0.45 µM | Potent inhibitor |

| Compound 27 | Thiourea | 12 µM | |

| NRD167 | Thiourea | Ki = 40 nM | Selective over other sirtuins |

| Thiobarbiturates | |||

| Compound 56 | Thiobarbiturate | 2.3 µM | Also inhibits SIRT1 and SIRT2, but selective over SIRT3 |

| Other Small Molecules | |||

| Suramin | Polysulfonated Naphthylurea | 22 µM | Non-selective, inhibits other NAD+-dependent enzymes |

| Sirtinol | Naphthol derivative | Submicromolar | Non-selective |

| Cambinol | Naphthol derivative | Weak inhibition (42% at 300 µM) | Inhibits SIRT1 and SIRT2 more potently |

| Nicotinamide | Pyridinecarboxamide | ~150 µM | General sirtuin inhibitor |

Covalent SIRT5 Inhibitors

Covalent inhibitors offer the potential for prolonged and potent target engagement.

Aryl Fluorosulfate-based Inhibitors: This novel class of inhibitors has been developed to covalently target SIRT5. chemrxiv.orgnih.govnih.gov These compounds utilize an aryl fluorosulfate (B1228806) electrophile to form a covalent bond with residues in the SIRT5 active site, specifically targeting the environment around Tyr102 and Arg105. nih.govchemrxiv.org Alkyne-tagged versions of these inhibitors have successfully labeled SIRT5 in cell lysates and even in living mice, demonstrating their potential as chemical probes and for the development of covalent drug candidates. chemrxiv.orgnih.gov

Natural Product-Derived SIRT5 Modulators

Nature provides a rich source of bioactive molecules, and several natural products have been identified as modulators of SIRT5 activity.

Oleanolic Acid: This triterpenoid, found in various plants, was identified as a this compound with an IC50 value of 70 μM. mdpi.com

Quercetin (B1663063): This common flavonoid, present in many fruits and vegetables, can modulate SIRT5 activity. scbt.comselleckchem.com Mechanistically, quercetin can bind to SIRT5 and inhibit its desuccinylation activity, which in turn affects downstream signaling pathways. thno.orgfrontiersin.org

Structure-Activity Relationship (SAR) Studies for this compound Potency and Selectivity

Systematic SAR studies are essential for optimizing the potency and selectivity of SIRT5 inhibitors. These studies involve making specific chemical modifications to a lead compound and evaluating the impact on its biological activity.

For peptide-based inhibitors, SAR studies have shown that the length of the peptide and the position of the modified lysine residue are critical for inhibitory potency. nih.gov For example, with thiosuccinyl peptides, longer chains and internal placement of the thiosuccinyl lysine resulted in stronger inhibition. nih.gov

In the case of small molecule inhibitors, SAR studies have been instrumental in refining various chemical scaffolds. For thiourea derivatives, modifications to the groups attached to the thiourea core have led to significant improvements in potency and selectivity. nih.gov For instance, the development of NRD167 involved extensive SAR to achieve its high potency and selectivity. selleckchem.comnih.gov

With thiobarbiturates, substitutions on the thiobarbituric ring have been explored to enhance SIRT5 inhibition and selectivity over other sirtuins. acs.orgresearchgate.net For example, adding an allyl group to the nitrogen of the thiobarbituric ring in one derivative improved both potency and selectivity for SIRT5. acs.org

Computational modeling and co-crystal structures have been invaluable in guiding SAR studies by providing a detailed picture of how inhibitors bind to the SIRT5 active site. doi.orgresearchgate.net This structural information allows for the rational design of new analogs with improved properties, accelerating the development of potent and selective SIRT5 inhibitors for research and therapeutic applications.

Characterization and Evaluation of Sirt5 Inhibitors in Pre Clinical Research

Enzymatic and Biochemical Assay Development

The discovery and optimization of SIRT5 inhibitors rely on robust and sensitive assay platforms. Various assay formats have been developed to measure the enzymatic activity of SIRT5 and to screen for its modulators.

Fluorogenic Assay Formats

Fluorogenic assays are a cornerstone of high-throughput screening (HTS) for SIRT5 inhibitors due to their sensitivity and compatibility with microplate formats. nih.govbpsbioscience.com These assays typically employ a synthetic peptide substrate containing a lysine (B10760008) residue with an acyl group (e.g., succinyl) and a fluorophore, often 7-amino-4-methylcoumarin (B1665955) (AMC), which is quenched. bpsbioscience.comnih.gov

The general principle involves a two-step reaction:

SIRT5 catalyzes the NAD+-dependent deacylation of the peptide substrate. bpsbioscience.com

A developer enzyme, such as trypsin, is added, which cleaves the deacetylated peptide, releasing the fluorophore and generating a measurable fluorescent signal. bpsbioscience.comresearchgate.net

Commercially available kits, such as the Fluorogenic SIRT5 Assay Kit, provide a complete system for these measurements, including the purified SIRT5 enzyme, a fluorogenic substrate with a succinylated lysine, and nicotinamide (B372718) as a control inhibitor. bpsbioscience.comamsbio.combpsbioscience.com While these assays are efficient, the use of engineered substrates with bulky fluorescent groups can sometimes lead to false-positive results. nih.govnih.gov

To address potential artifacts associated with AMC-based assays, alternative fluorogenic methods like Fluorescence Resonance Energy Transfer (FRET)-based assays have been developed. nih.gov A FRET-based assay for SIRT5 utilizes a succinylated peptide with a donor and quencher dye pair (e.g., DABCYL/EDANS) at its termini. The deacylation by SIRT5 leads to a conformational change or cleavage by a developer enzyme, separating the donor and quencher and resulting in an increase in fluorescence. This "mix-and-measure" format is well-suited for HTS and can help in identifying inhibitors selective for SIRT5 when used in conjunction with secondary screens against other sirtuins.

Furthermore, novel fluorogenic peptide substrates have been designed with diverse tetrapeptides and acyl modifications to improve sensitivity and specificity for various SIRT isoforms, including SIRT5. rcsb.org For example, the development of substrates with different acyl groups like acetyl, crotonyl, succinyl, and myristoyl has allowed for a more nuanced understanding of sirtuin isoform preferences. rsc.org

Mass Spectrometry-Based Assays

Mass spectrometry (MS)-based assays offer a label-free and highly quantitative method for monitoring SIRT5 deacylation activity. plos.orgnih.gov This approach directly measures the conversion of the acylated substrate to its deacylated product, providing a robust and accurate assessment of enzyme kinetics and inhibition. plos.orgnih.gov

The workflow for an MS-based assay typically involves:

Incubating the SIRT5 enzyme with a specific peptide substrate and NAD+.

Stopping the reaction at various time points.

Analyzing the reaction mixture using techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the substrate and product. plos.orgmdpi.com

This method has been instrumental in studying the differential sensitivities of SIRT5's deacetylation and desuccinylation activities to inhibitors like nicotinamide. nih.gov Research has shown that SIRT5's deacetylase activity is unusually insensitive to nicotinamide, while its desuccinylation activity is potently inhibited. nih.gov MS-based assays have also been used to identify SIRT5-associated proteins and their post-translational modifications, helping to uncover the enzyme's role in cellular pathways. biorxiv.orgaacrjournals.org For instance, MS analysis identified serine hydroxymethyltransferase 2 (SHMT2) as a desuccinylation target of SIRT5. aacrjournals.org

Electrophoretic Assays

Electrophoretic assays provide another valuable method for characterizing SIRT5 inhibitors, particularly for high-throughput screening. nih.gov Microchip electrophoresis (MCE) has been adapted for SIRT5 assays, enabling rapid separation of the substrate and product with high resolution. nih.gov

In a typical MCE-based SIRT5 assay, a substrate peptide, often labeled with a fluorescent tag like 5-carboxyfluorescein (B1664652) (5-FAM), is incubated with SIRT5. nih.gov The reaction is then stopped, and the sample is injected into a microfluidic chip. An electric field is applied, causing the charged substrate and product to migrate at different rates, allowing for their separation and quantification. nih.gov This technique has been successfully used to screen compound libraries and identify novel SIRT5 inhibitors. nih.gov The high speed and low sample consumption of MCE make it an attractive alternative to more traditional assay formats. nih.gov

Thermal Shift Assays

Thermal shift assays (TSA), also known as differential scanning fluorimetry (DSF), are a powerful tool for validating the direct binding of an inhibitor to its target protein. researchgate.net The principle of TSA is that the binding of a ligand, such as an inhibitor, often stabilizes the protein, leading to an increase in its melting temperature (Tm). researchgate.net

In the context of SIRT5, TSA can be used to:

Screen for compounds that bind to and stabilize the SIRT5 protein. researchgate.netnih.gov

Confirm that a hit compound from a primary screen directly engages with SIRT5. researchgate.net

Assess the selectivity of an inhibitor by testing its effect on the thermal stability of other sirtuin isoforms. researchgate.net

For example, a thermal shift screening assay was used to identify a hit compound with a 2-hydroxybenzoic acid functional group as a novel and selective SIRT5 inhibitor. researchgate.netnih.gov This compound was shown to stabilize SIRT5 in a dose-dependent manner. researchgate.netnih.gov Similarly, 3-thioureido-propionic acid derivatives were found to significantly enhance the thermal stability of SIRT5, indicating direct binding and selectivity over other sirtuins. researchgate.net

Enzyme Kinetics and Inhibition Constant Determination (IC50, Ki)

A crucial step in the characterization of any enzyme inhibitor is the determination of its potency and mechanism of action through enzyme kinetics studies. The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's potency, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The inhibition constant (Ki) is a more fundamental measure of the binding affinity between the inhibitor and the enzyme.

Various studies have reported the IC50 and Ki values for a wide range of SIRT5 inhibitors, determined using the assay methods described above. For example, suramin (B1662206) was identified as a this compound with an IC50 of 22 µM. mdpi.comnih.govmedchemexpress.comnih.gov A thiosuccinyl peptide, H3K9Tsu, was developed as a specific this compound with an IC50 of 5 µM. mdpi.comnih.gov More potent inhibitors have since been discovered, with some 3-(arylthio)succinylated and 3-(benzylthio)succinylated peptide derivatives exhibiting Ki values in the low nanomolar range. researchgate.net For instance, the 3-(benzylthio)succinyl derivative with a naphthylmethylthio group showed an IC50 of 15.4 nM and a Ki of 7 nM. mdpi.comresearchgate.netnih.gov

Kinetic studies can also elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For example, the H3K9Tsu peptide was shown to be a competitive inhibitor with respect to the substrate. nih.gov Some inhibitors exhibit a slow, tight-binding mechanism, which is an important consideration for their biological application. chemrxiv.orgnih.gov

Table 1: IC50 and Ki Values of Selected SIRT5 Inhibitors

Structural Biology of SIRT5-Inhibitor Complexes

Structural biology, particularly X-ray crystallography, provides atomic-level insights into how inhibitors bind to SIRT5. These structural details are invaluable for understanding the mechanism of inhibition and for guiding the rational design of more potent and selective compounds.

The crystal structure of SIRT5 reveals a catalytic domain with a binding pocket for the NAD+ cofactor and a channel for the acyl-lysine substrate. researchgate.netmdpi.com Key residues in the active site, such as Tyr102 and Arg105, are crucial for substrate recognition and catalysis. mdpi.comrsc.org The structure of SIRT5 in complex with various inhibitors has revealed different binding modes.

Suramin: The crystal structure of SIRT5 in complex with suramin (PDB ID: 2NYR) showed that this inhibitor binds to the active site, occupying the binding sites for NAD+, the product, and the substrate. nih.govresearchgate.netdoi.org Suramin acts as a linker molecule, inducing the dimerization of SIRT5, which may contribute to its inhibitory effect by limiting the enzyme's mobility. mdpi.com

Peptide-based inhibitors: The co-crystal structure of SIRT5 with a succinylated peptide and NAD+ (PDB ID: 3RIY) has provided a detailed view of substrate binding. researchgate.netresearchgate.net This structure highlights the interactions between the succinyl group of the substrate and the key residues Tyr102 and Arg105 in the SIRT5 active site. researchgate.netresearchgate.net The structures of SIRT5 in complex with potent 3-(arylthio)succinylated and 3-(benzylthio)succinylated peptide inhibitors have revealed an unexpected binding manner, offering new avenues for inhibitor design. acs.orgresearchgate.net

Fluorogenic Substrates: The co-crystal structure of SIRT5 with a fluorogenic tetrapeptide substrate (PDB ID: 6LJM) revealed an unexpected binding mode involving interactions with residues at the border of the active site. rcsb.org This finding provides a structural basis for the development of new substrates and inhibitors. rcsb.org

Other small molecules: The crystal structure of SIRT5 in complex with resveratrol (B1683913) and a fluorophore-modified peptide (PDB ID: 4HDA) has shown direct contact between the activator and the substrate, providing insights into SIRT5 activation. researchgate.netdoi.org

These structural studies collectively provide a detailed roadmap for structure-based drug design, enabling the optimization of inhibitor scaffolds to improve their potency, selectivity, and drug-like properties.

Table 2: Compound Names Mentioned in the Article

X-ray Crystallography Studies of SIRT5-Inhibitor Co-crystals

X-ray crystallography has been an indispensable tool for elucidating the precise binding modes of inhibitors within the SIRT5 active site. By determining the three-dimensional structure of SIRT5 in complex with an inhibitor, researchers can visualize the key interactions that drive inhibitor potency and selectivity. These structural insights are foundational for structure-based drug design, enabling the rational optimization of lead compounds.

Several co-crystal structures of human SIRT5 with various ligands, including substrates and inhibitors, have been resolved, providing a detailed map of the enzyme's binding pockets. For instance, the structure of SIRT5 complexed with the fluorogenic tetrapeptide substrate P13 was determined at a resolution of 1.78 Å. rcsb.org Similarly, high-resolution structures of SIRT5 with sensitive substrates P13 and P15 were obtained, revealing an unexpected binding mode. sci-hub.se Mechanism-based inhibitors, designed to form stalled intermediates, have also been successfully co-crystallized with SIRT5, offering a deeper understanding of the catalytic mechanism. nih.gov The well-known antiparasitic drug Suramin, identified as a this compound, was also co-crystallized, showing that it acts as a linker molecule that induces dimerization of the enzyme. mdpi.comresearchgate.net

Interactive Table: Selected X-ray Crystal Structures of Human SIRT5 Complexes

| PDB ID | Ligand | Resolution (Å) | Key Finding | Reference |

|---|---|---|---|---|

| 6LJM | Substrate P13 | 1.80 | Revealed an unexpected binding mode involving interactions with residues from active site bordering surfaces. | sci-hub.se |

| 6LJN | Substrate P15 | 1.84 | Similar to the P13 complex, showed an unexpected binding conformation different from natural protein substrates. | sci-hub.se |

| Not specified | Suramin | Not specified | Suramin acts as a linker, causing dimerization of SIRT5 and limiting enzyme mobility. | mdpi.comresearchgate.net |

| Not specified | Compound 29 | Not specified | Provided rationalization for the mode of binding of thioamide- and thiourea-based compounds. | nih.gov |

Identification of Key Binding Interactions and Active Site Residues

SIRT5 is unique among human sirtuins for its preference for negatively charged acyl groups like succinyl, malonyl, and glutaryl. mdpi.com This specificity is conferred by a set of distinct amino acid residues in its substrate-binding pocket. Crystallographic and biochemical studies have consistently identified two non-hydrophobic residues, Tyrosine 102 (Tyr102) and Arginine 105 (Arg105), as critical for this function. nih.gov These residues form hydrogen bonds and ionic interactions with the carboxyl group of the succinyl-lysine substrate, anchoring it in the active site. nih.gov

Inhibitors designed to be selective for SIRT5 often mimic these natural substrates to exploit these unique interactions. For example, 3-thioureidopropanoic acid-containing compounds were designed to mimic the interactions of a SIRT5 substrate with specific residues like Tyr102 and Arg105. researchgate.net Molecular docking and structural analyses have confirmed that inhibitors make crucial hydrogen and electrostatic interactions with Tyr102 and Arg105 to facilitate their binding. researchgate.net Another residue, Glutamine 140 (Gln140), has also been found to be involved in the binding of co-crystallized ligands. researchgate.net The development of selective inhibitors often focuses on targeting this substrate-binding site rather than the conserved NAD+ binding pocket to avoid off-target effects on other sirtuins or NAD+/NADP+-dependent enzymes. researchgate.net

Conformational Dynamics Upon Inhibitor Binding

The binding of an inhibitor to SIRT5 can induce significant changes in the enzyme's three-dimensional structure and dynamics. These conformational changes can be crucial for the mechanism of inhibition. Molecular dynamics (MD) simulations and structural studies provide insights into these dynamic events, which are often not apparent from static crystal structures alone. plos.org

A striking example of inhibitor-induced conformational change is observed with Suramin. scbt.com Structural analysis revealed that Suramin binding causes two SIRT5 molecules to dimerize. mdpi.com This dimerization induced by the inhibitor acts to limit the enzyme's mobility and accessibility, representing a distinct mechanism of inhibition beyond simple active site blocking. mdpi.com In other cases, the binding of certain substrate-mimicking inhibitors revealed unexpected binding modes that involve interactions with residues on the borders of the active site. sci-hub.senih.gov This suggests that the active site cleft possesses a degree of flexibility, allowing it to accommodate different ligands, which can be exploited for designing novel inhibitors. sci-hub.se The kinetic evaluation of some mechanism-based inhibitors has revealed a slow, tight-binding mechanism, which is an unprecedented finding for SIRT5 and provides important information for the application of these inhibitors in biological studies. nih.gov

Cellular and In Vitro Model Systems for SIRT5 Inhibition Studies

To translate findings from biochemical and structural studies into a physiological context, researchers employ a variety of cellular and in vitro model systems. These models are essential for confirming the on-target effects of SIRT5 inhibitors, elucidating their downstream biological consequences, and establishing their potential as therapeutic agents.

Mammalian Cell Line Models (e.g., Breast Cancer Cells, Acute Myeloid Leukemia Cells, Hepatic Cells)

A wide range of mammalian cell lines, particularly from cancers where SIRT5 is implicated, serve as workhorses for inhibitor evaluation. The choice of cell line is often guided by the specific biological question and the expression levels of SIRT5. For example, breast cancer cell lines such as MCF7 and MDA-MB-231 have been used to demonstrate that SIRT5 inhibitors can reduce cell proliferation and anchorage-independent growth. mdpi.comfrontiersin.org In models of acute myeloid leukemia (AML), where SIRT5 is abnormally expressed, inhibitors like NRD167 have been shown to induce apoptosis and restrain disease progression. researchgate.netthno.org In hepatocellular carcinoma (HCC) cell lines like HepG2, SIRT5 has been shown to interact with and desuccinylate citrate (B86180) synthase (CS); targeting this interaction affects mitochondrial function and induces apoptosis. frontiersin.org Melanoma cell lines, including A2058 and SK-MEL-2, have also been used extensively, showing a strong dependency on SIRT5 for viability. biorxiv.orgbiorxiv.org

Interactive Table: Examples of Mammalian Cell Lines in SIRT5 Inhibition Research

| Cell Line | Cancer Type | Research Focus | Key Findings with SIRT5 Inhibition/Depletion | Reference(s) |

|---|---|---|---|---|

| MCF7, MDA-MB-231 | Breast Cancer | Proliferation, Tumor Growth | Reduced cell proliferation and anchorage-independent growth; increased protein succinylation. | mdpi.comfrontiersin.orgnih.gov |

| AML cell lines (e.g., HTLV-1-transformed T-cells, KG-1a) | Acute Myeloid Leukemia | Viability, Apoptosis | Induced apoptosis and mitochondrial superoxide (B77818) levels; inhibited cell viability. | frontiersin.orgresearchgate.netthno.org |

| HepG2 | Hepatocellular Carcinoma (Liver Cancer) | Mitochondrial Metabolism, Apoptosis | Impaired mitochondrial function, increased ROS, and induced apoptosis by affecting CS succinylation. | frontiersin.org |

| A2058, A375, SK-MEL-2 | Melanoma | Cell Viability, Gene Expression | Provoked rapid loss of cell viability and induction of apoptosis. | biorxiv.orgbiorxiv.org |

| HCT116 | Colorectal Cancer | Cell Proliferation | SIRT5 knockout had minimal effect on 2D proliferation but was shown to be a context for inhibitor studies. | frontiersin.orgnih.gov |

| SKBR3 | Breast Cancer | Anchorage-Independent Growth | Knockdown markedly reduced anchorage-independent growth. | nih.gov |

Genetic Perturbation Approaches (e.g., shRNA Knockdown, CRISPR/Cas9 Gene Deletion)

To validate that the effects observed with chemical inhibitors are specifically due to the modulation of SIRT5, researchers use genetic perturbation techniques. These methods involve reducing (knockdown) or completely eliminating (knockout) the expression of the SIRT5 gene. Short hairpin RNA (shRNA) and small interfering RNA (siRNA) are commonly used to achieve transient or stable knockdown of SIRT5 mRNA. nih.gov For complete and permanent gene ablation, the CRISPR/Cas9 system is employed to create targeted mutations in the SIRT5 locus. biorxiv.orgnih.gov

These genetic approaches are powerful because they can mimic the on-target effect of a highly specific inhibitor. Studies in melanoma and breast cancer cell lines have shown that depleting SIRT5 using either shRNA or CRISPR/Cas9 leads to a dramatic loss of cell viability and a reduction in colony formation, phenocopying the results seen with chemical inhibitors. biorxiv.orgbiorxiv.orgnih.gov Comparing the outcomes of chemical inhibition with genetic perturbation helps to confirm the inhibitor's mechanism of action and rule out potential off-target effects. frontiersin.org

Functional Cellular Assays (e.g., Cell Proliferation, Apoptosis, Metabolic Flux, Protein Acylation Levels)

Following SIRT5 inhibition or genetic depletion, a battery of functional assays is used to quantify the cellular response. These assays provide mechanistic insights into the role of SIRT5 in cellular homeostasis.

Protein Acylation Levels: The most direct functional readout for SIRT5 inhibition is an increase in the levels of its substrate acyl marks. Western blotting with antibodies specific for succinyl-lysine is a standard method to confirm that inhibiting SIRT5 leads to global protein hyper-succinylation in cells and tissues. nih.gov

Cell Proliferation and Viability: Assays such as EdU incorporation, colony formation in soft agar, and cell counting (population doubling analysis) are used to measure the impact on cell growth. frontiersin.orgnih.gov SIRT5 inhibition has been shown to significantly reduce proliferation and anchorage-independent growth in various cancer cell models. frontiersin.orgnih.gov

Apoptosis: To determine if the reduction in cell number is due to programmed cell death, researchers use assays like TUNEL staining and flow cytometry for Annexin V. frontiersin.org Studies in AML and HCC cells have demonstrated that SIRT5 inhibition can induce apoptosis. thno.orgfrontiersin.orgmdpi.com

Metabolic Flux: Given SIRT5's central role in regulating metabolic enzymes, its inhibition is expected to alter cellular metabolism. nih.gov Assays measuring mitochondrial respiration, cellular ATP levels, and reactive oxygen species (ROS) production are employed to assess mitochondrial function. frontiersin.org Inhibition of SIRT5 has been linked to impaired mitochondrial function and changes in metabolic pathways like glycolysis and the TCA cycle. frontiersin.orgnih.gov

In Vivo Pre-clinical Research Models

The evaluation of sirtuin 5 (SIRT5) inhibitors in a pre-clinical setting relies heavily on various in vivo animal models. These models are essential for understanding the physiological and pathological roles of SIRT5 and for assessing the therapeutic potential of its inhibition.

Genetically engineered mouse models (GEMMs), particularly those involving the knockout of the Sirt5 gene, have been instrumental in elucidating the consequences of SIRT5 loss. Studies utilizing Sirt5 knockout (SIRT5-KO) mice have revealed that while these animals are generally viable with only mild observed phenotypes under normal conditions, they exhibit significant responses under physiological stress. nih.govresearchgate.net For instance, genetic disruption of SIRT5 in mouse models of breast cancer has been shown to impair tumorigenesis. nih.govnih.govresearchgate.netresearchgate.net

In the context of cardiac stress, SIRT5-KO mice show a mild decrease in cardiac function in early adulthood and increased cardiac hypertrophy with aging. nih.gov They are also more susceptible to pressure overload, indicating a role for SIRT5 in protecting the heart from stress. nih.gov Research on adipose tissue has shown that BAT-specific SIRT5-KO mice exhibit impaired mitochondrial respiration and defective cold adaptation due to increased succinylation and reduced stability of Uncoupling Protein 1 (UCP-1). nih.gov Conversely, some studies have reported conflicting outcomes; for example, SIRT5 knockout has been shown to be protective against ischemia-reperfusion induced acute kidney injury (AKI) but was also reported to aggravate sepsis-induced AKI in a different study. researchgate.net These models demonstrate that the physiological consequences of SIRT5 ablation often become apparent only under specific stress conditions. nih.gov

Xenotransplant and syngeneic mouse models are critical for evaluating the anti-cancer effects of SIRT5 inhibitors in a living system that includes a tumor microenvironment. In these models, human cancer cells (xenograft) or mouse cancer cells (syngeneic) are implanted into immunocompromised or immunocompetent mice, respectively.

For breast cancer research, both xenotransplant and genetically engineered models have been used to demonstrate the efficacy of SIRT5 inhibition. nih.govnih.govresearchgate.net In one key study, the this compound prodrug DK1-04e significantly impaired tumor growth in both the MMTV-PyMT transgenic mouse model and in a triple-negative breast cancer xenograft model using MDA-MB-231 cells. nih.govfrontiersin.org

In the study of acute myeloid leukemia (AML), xenograft models have been crucial for demonstrating the dependence of leukemia cells on SIRT5. versiti.org Genetic or pharmacological inhibition of SIRT5 has been shown to lead to disease regression in multiple AML mouse models. ashpublications.org For example, in a xenograft model using CMK-1 AML cells, doxycycline-inducible knockdown of SIRT5 led to the survival of mice without evidence of leukemia, whereas control mice succumbed to the disease. researchgate.net These models establish that SIRT5 is a potential therapeutic target and that its inhibition can suppress tumor growth in vivo. nih.govnih.gov

The therapeutic potential of targeting SIRT5 has been assessed in various disease models, with significant findings in oncology and acute kidney injury.

Breast Cancer : Pharmacological inhibition of SIRT5 has shown considerable promise in pre-clinical breast cancer models. mdpi.com Treatment with the potent and cell-permeable this compound prodrug, DK1-04e, significantly reduced mammary tumor growth and weight in the MMTV-PyMT genetically engineered mouse model. nih.govmdpi.com Similarly, in a xenograft model using MDA-MB-231 human breast cancer cells, DK1-04e treatment also significantly impaired tumor growth. frontiersin.org These effects are linked to the inhibitor's ability to increase protein succinylation, induce oxidative stress, and suppress the transformed properties of breast cancer cells. nih.govnih.gov The findings from these studies establish SIRT5 as a promising therapeutic target for breast cancer. nih.govthno.org

Acute Myeloid Leukemia (AML) : Research indicates that many AML cells are highly dependent on SIRT5 for survival and growth, making it a druggable metabolic vulnerability. versiti.orgaacrjournals.org Pharmacological inhibition with the selective this compound NRD167, as well as genetic knockdown, induced apoptosis in a wide range of AML cell lines and primary patient samples, irrespective of their genotype. aacrjournals.orgresearchgate.net In multiple mouse models of AML, disrupting SIRT5 function inhibited leukemia progression. ashpublications.orgaacrjournals.org The mechanism involves the disruption of key metabolic pathways, including oxidative phosphorylation and glutamine utilization, leading to increased mitochondrial superoxide and subsequent apoptosis. aacrjournals.org These findings highlight that reducing SIRT5 activity is detrimental to AML cells while being well-tolerated by normal hematopoietic cells. aacrjournals.org

Acute Kidney Injury (AKI) : SIRT5 inhibition has been identified as a protective strategy in models of sepsis-associated AKI. nih.gov In mouse models of AKI induced by either lipopolysaccharide (LPS) or cecal ligation and perforation (CLP), treatment with a potent and selective this compound, compound 58, significantly improved kidney function and reduced pathological injury. nih.govmdpi.com Further investigation revealed that the inhibitor regulated protein succinylation and the release of proinflammatory cytokines in the kidneys of the septic mice. nih.gov These results suggest that targeting SIRT5 with inhibitors has therapeutic potential for treating septic AKI. nih.gov

Table 1: Effects of SIRT5 Inhibition in Pre-clinical Disease Models

| Disease Model | Animal Model Type | This compound | Key Findings | Citations |

|---|---|---|---|---|

| Breast Cancer | Genetically Engineered (MMTV-PyMT) | DK1-04e | Significantly reduced tumor size and weight. | nih.govmdpi.com |

| Breast Cancer | Xenograft (MDA-MB-231 cells) | DK1-04e | Significantly impaired tumor growth. | nih.govfrontiersin.org |

| Acute Myeloid Leukemia (AML) | Xenograft & other models | NRD167 / Genetic Inhibition | Induced apoptosis, reduced oxidative phosphorylation, and inhibited AML progression. | versiti.orgashpublications.orgaacrjournals.orgresearchgate.net |

| Sepsis-Associated Acute Kidney Injury (AKI) | LPS and CLP-induced | Compound 58 | Alleviated kidney dysfunction and pathological injury; regulated protein succinylation and proinflammatory cytokines. | nih.govmdpi.com |

The characterization of animal models with altered SIRT5 activity has revealed distinct phenotypes, particularly under metabolic or physiological stress. While Sirt5 knockout mice are generally normal with only subtle phenotypes under basal conditions, specific challenges unmask the crucial roles of SIRT5. nih.govnih.gov

One of the most characterized phenotypes relates to cardiac function. SIRT5-deficient mice exhibit increased cardiac hypertrophy and reduced function when they age or are subjected to pressure overload stress. nih.gov This is attributed to the hypersuccinylation of metabolic enzymes, leading to altered cardiac metabolism. nih.gov